Product packaging for fmoc-dl-1-naphthylalanine(Cat. No.:CAS No. 176036-48-9)

fmoc-dl-1-naphthylalanine

Cat. No.: B175616
CAS No.: 176036-48-9
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-UHFFFAOYSA-N
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Description

Chemical Synthesis Pathways for Naphthylalanine Analogues

The development of naphthylalanine analogues is driven by the need to fine-tune the properties of peptides, such as their stability, conformation, and receptor-binding affinity. Researchers have devised several pathways to create these analogues, often by modifying the peptide backbone or the naphthyl side chain itself.

One significant strategy involves the synthesis of (E)-alkene dipeptide isosteres. These analogues replace the scissile amide bond between two amino acids with a more stable carbon-carbon double bond. This modification reduces the peptide character of the molecule, making it less susceptible to enzymatic degradation. For instance, (E)-alkene dipeptide isosteres of L-Arg-L/D-3-(2-naphthyl)alanine and L-Nal-Gly have been synthesized as part of the development of analogues for the CXCR4 antagonist FC131. acs.orgcancer.govnih.gov The synthesis of the (Nal-Gly)-type isostere can be accomplished via the samarium diiodide (SmI₂)-induced reduction of a γ-acetoxy-α,β-enoate intermediate. acs.orgcancer.gov

Another powerful technique for creating naphthylalanine analogues is through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling, for example, can be used to synthesize novel ring-substituted aromatic amino acids. researchgate.net This approach allows for the introduction of various substituents onto the naphthyl ring system before or after the formation of the amino acid backbone, leading to a diverse library of analogues with modified steric and electronic properties. researchgate.net These methodologies have been applied to generate analogues of biologically active melanotropin peptides. researchgate.net

Analogue Type Synthetic Strategy Key Reagents/Reactions Purpose/Application Reference(s)
(E)-Alkene Dipeptide Isostere Replacement of the amide bond with a C=C double bond.Samarium diiodide (SmI₂) reduction; Horner-Wadsworth-Emmons olefination.Increase peptide stability; development of CXCR4 antagonist analogues. acs.org, cancer.gov, nih.gov
Ring-Substituted Analogues Modification of the aromatic naphthyl ring.Suzuki cross-coupling.Create analogues with altered steric/electronic properties for SAR studies. researchgate.net
Peptide Analogues Incorporation of naphthylalanine into peptide sequences.Solid-Phase Peptide Synthesis (SPPS).Investigate the role of bulky side chains on peptide conformation and activity (e.g., vasopressin analogues). nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of 1-Naphthylalanine

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, obtaining enantiomerically pure L- or D-1-naphthylalanine is crucial for their use in creating stereochemically defined peptides. This is achieved through two main approaches: direct stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis involves creating a specific enantiomer from an achiral or prochiral starting material. A notable method is the asymmetric hydrogenation of α-enamides. researchgate.net This technique utilizes chiral transition-metal catalysts, such as rhodium(I) complexes with DuPHOS-based ligands, to achieve high enantioselectivity in the reduction of the double bond, yielding the desired amino acid enantiomer with high purity. researchgate.net More recent advances in the synthesis of unnatural amino acids include the use of visible light-promoted photoredox catalysis for the stereoselective addition of C-radicals to chiral N-sulfinyl imines. rsc.org

Enantiomeric Resolution is the process of separating a racemic (DL) mixture into its constituent L- and D-enantiomers.

Enzymatic Resolution: This method leverages the high stereospecificity of enzymes. For example, DL-1-naphthylalanine can be resolved using specific enzymes that act on only one enantiomer. researchgate.net The enzyme Proteus mirabilis L-amino acid deaminase (PmaLAAD) can be used to selectively deaminate the L-enantiomer, allowing for its separation from the D-enantiomer. Conversely, engineered D-amino acid oxidases can target the D-enantiomer. researchgate.net

Chromatographic Resolution: This physical separation method often relies on a chiral environment. Enantiomers can be separated by gas chromatography on a chiral stationary phase after appropriate derivatization. nih.gov Another high-performance liquid chromatography (HPLC) approach involves derivatizing the racemic amino acid with a chiral resolving agent, such as an isocyanate derived from (S)- or (R)-1-(1-naphthyl)ethylamine. aocs.org This creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral stationary phase like silica (B1680970) gel. aocs.org

Method Technique Description Reference(s)
Stereoselective Synthesis Asymmetric HydrogenationChiral Rh(I)-DuPHOS catalysts are used to hydrogenate α-enamide precursors, yielding high enantiomeric purity. researchgate.net
Enantiomeric Resolution Enzymatic ResolutionEnzymes like L-amino acid deaminase or D-amino acid oxidase selectively convert one enantiomer, allowing for separation. researchgate.net
Enantiomeric Resolution Chromatographic ResolutionSeparation is achieved on a chiral stationary phase or by derivatizing the racemate into diastereomers for separation on an achiral phase. nih.gov, aocs.org

Derivatization Strategies for Fmoc-1-Naphthylalanine (e.g., side-chain modifications)

In the context of Fmoc-amino acids, "derivatization" can refer to several types of chemical modification. The most fundamental derivatization is the attachment of the Fmoc protecting group to the alpha-amino function of 1-naphthylalanine, a necessary step for its use as a building block in Fmoc-based SPPS. cas.cz

Further derivatization typically focuses on the side chain to introduce new functionalities. However, the naphthyl side chain of 1-naphthylalanine is a chemically stable and relatively unreactive aromatic system, which makes direct modification after the formation of the Fmoc-amino acid challenging. Strategies for introducing functionality onto the naphthyl ring, such as those employing Suzuki couplings, are generally performed on precursor molecules before the amino acid backbone is constructed. researchgate.net

While direct side-chain modification of Fmoc-1-naphthylalanine is not common, general strategies exist for derivatizing other amino acids that possess reactive side-chain functional groups. For example, a method for the N-alkylation of the side-chain amino groups of Fmoc-protected ornithine or diaminobutyric acid has been developed using molecular sieves to promote the reaction with an alkyl halide. researchgate.net This highlights that side-chain derivatization is highly dependent on the inherent reactivity of the side chain . For Fmoc-1-naphthylalanine, the primary "derivatization" remains the strategic attachment and subsequent removal of the Fmoc group during peptide synthesis. thermofisher.com

Derivatization Type Purpose Method/Description Applicability to 1-Naphthylalanine Reference(s)
α-Amino Group Protection Enable use in SPPS.Reaction of DL-1-naphthylalanine with Fmoc-ONSu in the presence of a base.Essential and standard procedure. cas.cz
Side-Chain Modification Introduce new functional groups.Typically performed on precursors before amino acid synthesis (e.g., via Suzuki coupling) due to the inertness of the naphthyl group.Direct modification of the Fmoc-amino acid side chain is uncommon. researchgate.net
Analytical Derivatization Enhance detection in HPLC.Reaction with fluorescent tags like naphthalene-2,3-dicarboxaldehyde (NDA).General method applicable to most amino acids for analytical purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23NO4 B175616 fmoc-dl-1-naphthylalanine CAS No. 176036-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392705
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176036-48-9, 96402-49-2
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
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Fmoc Dl 1 Naphthylalanine: a Detailed Profile

Chemical Identity and Physicochemical Properties

This compound is characterized by the attachment of the Fmoc protecting group to the nitrogen atom of Dl-1-naphthylalanine. The "Dl" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers of the amino acid. The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 138774-93-5
Molecular Formula C28H23NO4
Molecular Weight 437.49 g/mol
Appearance Off-white to yellowish powder
Synonyms N-(9-Fluorenylmethoxycarbonyl)-DL-1-naphthylalanine

Synthesis and Purification

The synthesis of this compound typically involves the reaction of the free amino acid, Dl-1-naphthylalanine, with an Fmoc-donating reagent. The most common methods utilize either 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out in a suitable organic solvent, often in the presence of a base to neutralize the acid generated during the reaction.

Following the synthesis, purification is crucial to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization or column chromatography, yielding the final product in high purity, suitable for use in solid-phase peptide synthesis.

Role in Peptide Synthesis and Structural Impact

In the context of Fmoc-SPPS, this compound is used as a building block to introduce a 1-naphthylalanine residue at a specific position within a peptide sequence. chemicalbook.com During the coupling step of SPPS, the carboxylic acid of this compound is activated, allowing it to form a peptide bond with the free amino group of the resin-bound peptide chain. researchgate.net

The incorporation of 1-naphthylalanine has a significant impact on the local and global structure of the resulting peptide. The large, rigid, and hydrophobic naphthyl side chain can introduce steric bulk, which can be used to:

Induce or stabilize specific secondary structures, such as β-turns or helical conformations.

Restrict the conformational flexibility of the peptide backbone.

Create specific binding pockets or surfaces for interaction with biological targets.

Enhance the proteolytic stability of the peptide by shielding adjacent peptide bonds from enzymatic cleavage.

Applications in Peptide and Medicinal Chemistry

The unique properties conferred by the 1-naphthylalanine residue make this compound a valuable tool in medicinal chemistry and chemical biology. Its applications include:

Design of Peptidomimetics: By replacing natural amino acids with 1-naphthylalanine, researchers can create peptidomimetics with enhanced stability and receptor-binding affinity.

Development of Enzyme Inhibitors: The bulky naphthyl group can be designed to fit into the active site of an enzyme, leading to potent and selective inhibition.

Probing Peptide-Protein Interactions: The introduction of this unnatural amino acid can serve as a probe to study the structural requirements for peptide-protein binding.

Creation of Peptide-Based Probes: The fluorescent properties of the naphthyl group can be exploited in the design of fluorescently labeled peptides for use in bio-imaging and binding assays.

Incorporation of 1 Naphthylalanine into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-1-Naphthylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of a peptide chain on an insoluble resin support. Both Fmoc-L-1-naphthylalanine and Fmoc-D-1-naphthylalanine are routinely used in SPPS to create peptides with tailored properties.

The successful incorporation of Fmoc-1-naphthylalanine requires careful optimization of reaction conditions due to the steric bulk of the naphthyl side chain, which can hinder both coupling and deprotection steps.

Coupling: Standard coupling reagents are generally effective, but extended reaction times or the use of more potent activators may be necessary to achieve complete incorporation. A common strategy involves using a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl cyanohydroxyiminoacetate (Oxyma). For particularly stubborn couplings, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are employed. The choice of solvent can also be critical, with N,N-dimethylformamide (DMF) being standard, though mixtures with dichloromethane (B109758) (DCM) or the use of N-methyl-2-pyrrolidone (NMP) can improve solubility and reaction kinetics.

Deprotection: The removal of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in DMF. However, the bulky nature of the preceding naphthylalanine residue can sometimes slow this reaction. Monitoring the deprotection via UV absorbance of the dibenzofulvene-piperidine adduct is crucial to ensure the reaction goes to completion. If deprotection is sluggish, increasing the reaction time or using a stronger base solution, such as 50% piperidine or a solution containing 1,8-diazabicycloundec-7-ene (DBU), may be required, although the latter must be used cautiously to avoid side reactions.

Table 1: Common Reagents for SPPS Incorporation of Fmoc-1-Naphthylalanine

Step Reagent Class Specific Examples Purpose
Coupling Carbodiimides DIC (N,N'-Diisopropylcarbodiimide) Activates the carboxylic acid for amide bond formation.
Additives Oxyma, HOBt (Hydroxybenzotriazole) Suppress racemization and improve coupling efficiency.
Uronium/Phosphonium Salts HATU, HBTU, PyBOP High-potency activators for sterically hindered couplings.
Deprotection Piperidine-based 20-50% Piperidine in DMF Removes the Fmoc protecting group from the N-terminus.
Non-piperidine bases DBU (1,8-Diazabicycloundec-7-ene) A stronger base used for difficult Fmoc removals.

Fmoc-1-naphthylalanine is compatible with both manual and automated SPPS platforms.

Manual Synthesis: In a manual setting, the researcher has direct control over each step, allowing for real-time adjustments. For instance, if a coupling reaction is found to be incomplete via a colorimetric test (such as the Kaiser test), it can be immediately repeated ("double coupling") before proceeding to the next cycle. This flexibility is advantageous when developing protocols for peptides containing multiple bulky residues like 1-naphthylalanine.

Automated Synthesis: Automated synthesizers offer high throughput and reproducibility. Standard protocols on these instruments can often handle Fmoc-1-naphthylalanine, but may require modification. This typically involves programming extended coupling and deprotection times for the cycle where 1-naphthylalanine is introduced and the subsequent cycle. Modern synthesizers that incorporate real-time feedback monitoring can automatically extend reaction times as needed, optimizing the synthesis of challenging sequences.

"Difficult sequences" in SPPS often involve stretches of hydrophobic and sterically bulky amino acids, which can lead to aggregation of the growing peptide chain on the resin. This aggregation prevents reagents from accessing the N-terminus, leading to incomplete reactions and truncated or deletion sequences. The highly hydrophobic and bulky nature of 1-naphthylalanine makes it a significant contributor to such difficulties.

Strategies to overcome this include:

Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt the secondary structures that cause aggregation.

"Magic" Solvents: Using solvent systems known to disrupt hydrogen bonding, such as a mixture of trifluoroethanol (TFE) and DCM, can improve synthesis fidelity.

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate both coupling and deprotection reactions, often overcoming the kinetic barriers associated with sterically hindered residues and peptide aggregation. This has proven highly effective for the synthesis of peptides containing 1-naphthylalanine.

Solution-Phase Peptide Synthesis Strategies

While less common than SPPS for long peptides, solution-phase synthesis is still valuable for producing shorter peptide fragments or for large-scale production. In this approach, protected amino acids are coupled in a homogenous solution, followed by purification and deprotection steps. The principles of coupling Fmoc-1-naphthylalanine are similar to SPPS, relying on activation with reagents like DIC/Oxyma or HATU. However, purification after each step, typically involving extraction or crystallization, is a critical and often challenging component of the workflow, especially with the hydrophobic naphthyl group which can complicate the separation of product from starting materials and byproducts.

Chemoenzymatic and Biological Incorporation Approaches

Beyond chemical synthesis, methods exist to incorporate non-canonical amino acids directly into proteins, offering unparalleled precision.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids like 1-naphthylalanine into proteins in living cells. This is achieved by repurposing a "blank" codon (typically the amber stop codon, UAG) to encode the new amino acid.

The key components required are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes 1-naphthylalanine and attaches it to its partner tRNA, but does not recognize any of the canonical amino acids.

A Suppressor tRNA: A tRNA molecule that recognizes the repurposed codon (e.g., UAG) on the messenger RNA (mRNA) but is not recognized by any of the cell's native synthetases.

Researchers have successfully evolved synthetase/tRNA pairs, often from archaeal sources, to specifically charge L-1-naphthylalanine onto the suppressor tRNA. When a gene of interest containing a UAG codon at a specific site is expressed in a cell containing this orthogonal pair and supplemented with 1-naphthylalanine in the growth medium, the ribosome will insert 1-naphthylalanine at that position, producing a full-length protein with a site-specifically incorporated non-canonical residue. This technique has been used to probe protein structure and function in ways that are impossible with conventional mutagenesis.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Acronym
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyBOP
1,8-Diazabicycloundec-7-ene DBU
Dichloromethane DCM
Ethyl cyanohydroxyiminoacetate Oxyma
Fluorenylmethyloxycarbonyl-D-1-naphthylalanine Fmoc-D-1-naphthylalanine
Fluorenylmethyloxycarbonyl-L-1-naphthylalanine Fmoc-L-1-naphthylalanine
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATU
N,N'-Diisopropylcarbodiimide DIC
N,N-Dimethylformamide DMF
N-Methyl-2-pyrrolidone NMP

Enzymatic Derivativation and Modification of Peptides

The incorporation of 1-naphthylalanine into peptide structures opens avenues for subsequent enzymatic modifications. These biocatalytic approaches offer high specificity and efficiency in altering peptide chains, often under mild, aqueous conditions. Key enzymatic strategies include peptide ligation and cyclization, which are crucial for synthesizing longer, more complex, or structurally constrained peptides.

Enzymes known as ligases are instrumental in forming peptide bonds. nih.gov These biocatalysts provide a significant advantage over purely chemical methods due to their excellent chemoselectivity. nih.gov This means they can selectively join peptide fragments without the need for extensive protecting group strategies, which are often required in traditional solid-phase peptide synthesis (SPPS).

One prominent example of a powerful peptide ligase is Omniligase-1, a modified version of subtilisin from Bacillus subtilis. iris-biotech.de This enzyme facilitates the ligation of side-chain unprotected peptide segments. iris-biotech.de The reaction involves a peptide ester fragment (the acyl donor) and a peptide amine fragment (the acyl acceptor). iris-biotech.de To prevent unwanted cyclization, the N-terminus of the peptide ester is typically protected, for instance with a phenylacetyl group, which can later be removed under mild conditions using an acylase. iris-biotech.de Omniligase-1 exhibits broad substrate tolerance, accepting a wide range of amino acids at its recognition sites, with the notable exception of proline in certain positions. iris-biotech.de

Another important class of enzymes for peptide modification are asparaginyl endopeptidases (AEPs), such as Butelase 1. frontiersin.org These enzymes are naturally involved in the head-to-tail cyclization of plant peptides called cyclotides. frontiersin.org Butelase 1 recognizes a specific amino acid sequence (Asx-His-Val, where Asx is asparagine or aspartic acid), cleaves the peptide bond after the Asx residue, and forms a new peptide bond with an N-terminal amine of another peptide or within the same peptide to induce cyclization. frontiersin.org A significant advantage of Butelase 1 is its high catalytic efficiency and the minimal residual amino acid footprint it leaves at the ligation site. frontiersin.org It has been successfully used for the cyclization of various peptides, including those containing D-amino acids. frontiersin.org

The table below summarizes key enzymes used in the ligation and cyclization of peptides, which can be applied to peptides containing 1-naphthylalanine.

EnzymeTypeTypical ReactionKey Features
Omniligase-1 Engineered Subtilisin VariantIntermolecular ligation of unprotected peptide fragments. iris-biotech.deBroad substrate scope; requires N-terminal protection of the acyl donor to prevent cyclization. iris-biotech.de
Butelase 1 Asparaginyl EndopeptidaseIntramolecular (cyclization) and intermolecular peptide ligation. frontiersin.orgHigh catalytic efficiency; recognizes a specific C-terminal sequence (Asx-His-Val); minimal footprint at the ligation site. frontiersin.org
Sortase A Cysteine TranspeptidaseLigation of peptides recognizing a specific motif (LPXTG). frontiersin.orgd-nb.infoRobust and commercially available; requires an N-terminal glycine (B1666218) on the nucleophilic peptide. frontiersin.org
Trypsiligase Engineered Trypsin VariantHighly selective ligation at specific recognition motifs.Useful for protein labeling and modification.

The enzymatic derivatization of peptides containing non-canonical amino acids like 1-naphthylalanine is a rapidly advancing field. These biocatalytic tools not only facilitate the synthesis of complex peptide structures but also enable the site-specific introduction of modifications, which is crucial for developing novel peptide-based therapeutics and research tools. nih.govnih.gov

Conformational and Structural Contributions of 1 Naphthylalanine in Macromolecular Design

Influence of the Naphthyl Moiety on Peptide Secondary Structures

The large, rigid naphthyl side chain of 1-naphthylalanine imposes significant conformational constraints on the peptide backbone, thereby influencing the adoption of specific secondary structures.

Induction and Stabilization of β-Sheet Conformations

The hydrophobic and sterically demanding nature of the 1-naphthylalanine side chain plays a crucial role in promoting and stabilizing β-sheet structures. In amphipathic peptides designed to self-assemble into β-sheet bilayer nanoribbons, the incorporation of 1-Nal in the hydrophobic core has been shown to be well-tolerated. x-mol.com Studies on variants of the islet amyloid polypeptide 20-29 fragment [IAPP(20-29)] revealed that substituting the native phenylalanine with 1-naphthylalanine leads to a significant enhancement in the rate of self-assembly into cross-β fibrils with greater thermodynamic stability. nih.gov This effect is attributed to the increased hydrophobicity and β-sheet propensity of 1-Nal. nih.gov

Furthermore, research on a 12-residue peptide demonstrated that while various bicyclic aromatic amino acids contribute to the stability of a β-hairpin fold, 1-naphthylalanine is particularly effective at mimicking the edge-to-face geometry observed in stabilizing tryptophan-tryptophan interactions. nih.govresearchgate.net This geometric preference can be critical for the proper folding and function of β-sheet-containing peptides.

Formation of β-Turn Mimics and Constrained Architectures

The steric bulk of the naphthyl group can also favor the formation of β-turns, which are essential for the folding of many peptides and proteins. While specific studies focusing solely on 1-Nal as a β-turn mimic are less common, the general principle of using sterically demanding or conformationally restricted amino acids to induce turns is well-established in peptide design. frontiersin.orguq.edu.au The incorporation of D-amino acids, for instance, is a known strategy to induce β-turns, and the use of D-1-naphthylalanine can similarly direct the peptide backbone into a turn conformation. lifetein.com This is particularly relevant in the design of cyclic peptides where turn structures are critical for maintaining the cyclic scaffold. uq.edu.au

Impact on Helical Structures

The influence of 1-naphthylalanine on helical structures is complex and can be context-dependent. In some cases, its incorporation can stabilize helical conformations. For example, a helix-constrained analogue of a peptide from the HIV-1 gp41 protein, featuring 1-naphthylalanine at the C-terminus, displayed well-defined α-helical spectra in water, whereas the unconstrained version did not. pnas.org In other studies, 1-Nal has been used as a tool to probe the dynamics of helix-coil transitions. In these experiments, 1-naphthylalanine was incorporated into alanine-based helical peptides, where it was expected to have a minor destabilizing effect compared to alanine, yet the peptides still maintained significant helical structure. nih.govnih.gov High-pressure studies on such peptides have revealed that α-helices can become more stable with increasing pressure, and the presence of 1-Nal was instrumental in these investigations. pnas.org

Role of Aromatic Stacking (π-Stacking) in Supramolecular Assembly

The extended aromatic system of the naphthyl group provides a large surface area for π-π stacking interactions, which are a significant driving force in the self-assembly of peptides into ordered supramolecular structures. These interactions are crucial in the formation of various nanostructures, such as nanotubes and nanofibers. researchgate.netudl.cat

In cyclic peptides composed of alternating L- and D-α-amino acids, the side chains of L-1-naphthylalanine can align to form one-dimensional arrays along the resulting peptide nanotubes. nih.gov This ordered arrangement, driven by π-stacking, can lead to interesting electronic properties. nih.gov The contribution of aromatic interactions to self-assembly is so significant that even simple dipeptides containing aromatic residues can form well-defined nanostructures. udl.cat The presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is also a large aromatic moiety, at the N-terminus of peptides further enhances these stacking interactions and promotes self-assembly. udl.cat

Hydrophobic Interactions and their Influence on Peptide Conformation and Activity

The naphthyl group of 1-naphthylalanine is significantly more hydrophobic than the phenyl group of phenylalanine. This increased hydrophobicity has a profound impact on peptide conformation and biological activity. In the context of the complement inhibitor peptide compstatin (B549462), substituting a tryptophan residue with L-1-naphthylalanine increased the peptide's interaction with a hydrophobic stationary phase in chromatography, indicating its greater hydrophobicity. acs.org

Hydrophobic interactions are a primary driving force for protein folding and the association of peptides with biological targets. lambris.compnas.org In studies of the S-peptide/S-protein system, replacing phenylalanine with the more hydrophobic 1-naphthylalanine at a key position led to a significant stabilization of the complex. pnas.org Similarly, in variants of the IAPP(20-29) peptide, increased hydrophobicity from 1-Nal incorporation was directly correlated with an enhanced rate of amyloid fibril formation. nih.gov

Academic Research Applications of Fmoc Dl 1 Naphthylalanine and Its Conjugates

Design and Evaluation of Bioactive Peptides and Peptidomimetics

Fmoc-DL-1-naphthylalanine is frequently utilized in solid-phase peptide synthesis to introduce the unnatural amino acid, 1-naphthylalanine (1-Nal). The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the stepwise assembly of amino acids into a peptide chain. chemimpex.com The naphthyl side chain provides enhanced stability and solubility to peptides, making it a valuable tool for designing complex peptide-based therapeutics and for studying protein interactions. chemimpex.com

The design of enzyme inhibitors often involves creating molecules that can fit into and block the active site of a target enzyme. The incorporation of unnatural amino acids with bulky side chains, such as 1-naphthylalanine, is a key strategy for achieving high affinity and selectivity. The large, rigid, and aromatic structure of the naphthyl group can effectively occupy hydrophobic pockets within an enzyme's active site, leading to potent inhibition.

In the context of protease inhibitors, research has shown that even the Fmoc group itself can play a critical role in binding. A study on inhibitors for HIV-1 protease identified an Fmoc-protected arginine derivative as a promising lead. nih.gov X-ray crystallography revealed that the fluorenyl moiety of the Fmoc group makes significant interactions with residues in the S2, S1', and S3' subsites of the enzyme's active site, highlighting its importance for inhibitory activity. nih.gov While this specific study did not use Fmoc-1-naphthylalanine, it establishes a principle where both the protecting group and a bulky amino acid side chain can be leveraged in concert to design potent enzyme inhibitors. The introduction of a naphthylalanine residue in place of a natural amino acid could further enhance these hydrophobic interactions within the active site of proteases.

Table 1: Example of an Fmoc-Containing HIV-1 Protease Inhibitor This table is based on research on a related Fmoc-protected amino acid, demonstrating the role of the Fmoc group in enzyme inhibition.

Compound LeadKey Structural FeaturesBinding Site InteractionsSignificance
Fmoc-N(G)-tosyl-arginine amide Fmoc fluorenyl groupFluorenyl moiety interacts with S2, S1', and S3' subsites of the HIV-1 PR active site. nih.govThe Fmoc group is not just a protecting group but an integral part of the pharmacophore, contributing directly to binding affinity. nih.gov
N(G)-tosyl groupSuppresses protonation of the guanidinyl terminus. nih.gov
Arginine carboxamideInteracts with water coordinated to catalytic aspartyl groups. nih.gov

Protein-protein interactions (PPIs) are fundamental to most biological processes, making them attractive but challenging drug targets due to their large and often flat binding surfaces. nih.govrsc.org Peptides that mimic one of the interacting protein partners are a promising approach to modulate PPIs. The introduction of unnatural amino acids like 1-naphthylalanine into these peptides can enhance their stability and binding affinity. nih.gov

The naphthylalanine residue is often used as a structural mimic of tryptophan because both possess large, bicyclic aromatic side chains. These side chains can participate in crucial aromatic and hydrophobic interactions that stabilize the peptide's structure, such as a β-hairpin fold, which is a common motif for PPI recognition. nih.gov Research comparing tryptophan with 1-naphthylalanine and 2-naphthylalanine in a 12-residue peptide showed that all bicyclic amino acids provided significant stabilization. nih.gov Geometric analysis revealed that 1-naphthylalanine, in particular, adopts an edge-to-face packing geometry similar to that of tryptophan, making it an effective substitute for stabilizing peptide structures intended to act as PPI modulators. nih.gov

Table 2: Comparison of Aromatic Residues in Stabilizing Peptide Folds for PPI Modulation

Amino Acid ResidueSide Chain StructureObserved Interaction GeometryEfficacy in Stabilization
Tryptophan Bicyclic (Indole)Edge-to-faceHigh
1-Naphthylalanine Bicyclic (Naphthalene)Edge-to-face (similar to Tryptophan) nih.govHigh nih.gov
2-Naphthylalanine Bicyclic (Naphthalene)Similar to a substituted phenylalanine nih.govHigh nih.gov

The substitution of natural amino acids with 1-naphthylalanine has been a highly successful strategy in the design of potent and selective analogs of peptide hormones like vasopressin and oxytocin. nih.govnih.gov These hormones act via specific G-protein coupled receptors (V1a, V2, and oxytocin receptors), and modifying their structure can dramatically alter their pharmacological profile, for instance, by converting an agonist into an antagonist.

In one study, arginine vasopressin (AVP) analogs were synthesized with L-1-naphthylalanine (L-1-Nal) or D-1-naphthylalanine (D-1-Nal) in position 2. nih.gov These modifications led to a loss of the natural pressor and antidiuretic activities. Notably, two of the resulting peptides, [Mpa1, (L-1-Nal)2]AVP and [Mpa1, (D-1-Nal)2]AVP, were found to be exceptionally selective antagonists of the oxytocin receptor in vitro. nih.gov Another study investigated the effect of placing L-1-naphthylalanine in position 3 of AVP, which also resulted in significant changes to receptor interaction and activity. nih.gov These findings demonstrate that the bulky naphthyl group can interfere with the peptide's ability to activate its receptor while preserving or even enhancing its ability to bind, thereby creating an antagonist.

Table 3: Pharmacological Properties of Vasopressin Analogs with 1-Naphthylalanine (Nal) Substitution

Peptide AnalogNal PositionReceptor Activity Profile
[Mpa1, (L-1-Nal)2]AVP 2Selective oxytocin antagonist; no interaction with V1a and V2 receptors. nih.gov
[Mpa1, (D-1-Nal)2]AVP 2Selective oxytocin antagonist; no interaction with V1a and V2 receptors. nih.gov
[(L-2-Nal)3,(D-Arg)8]VP 3Potent V1a antagonist; devoid of antiuterotonic activity. nih.gov
[Mpa1,(L-1-Nal)3,D-Arg)8]VP 3Highly potent and selective V2 agonist. nih.gov

Cationic antimicrobial peptides (AMPs) are a class of molecules that combat pathogens by disrupting their cell membranes. A significant challenge in their therapeutic development is their reduced efficacy under high-salt conditions, which are often present in physiological environments. Research has shown that incorporating bulky, non-natural amino acids like β-naphthylalanine can significantly enhance the potency and salt resistance of AMPs. nih.govnih.gov

The addition of β-naphthylalanine residues to the termini of short AMPs has been shown to boost their antimicrobial activity. nih.gov The bulky, hydrophobic naphthyl group is thought to help the peptide penetrate more deeply into the lipid bilayer of bacterial membranes, increasing its disruptive power. nih.gov This modification can also enhance the peptide's stability in serum. nih.gov In a study on a tryptophan-rich peptide named S1, adding β-naphthylalanine end-tags helped the peptide maintain its effectiveness against both gram-positive and gram-negative bacteria even in high-salt conditions. nih.gov This strategy has also been applied to create AMPs with potent anticancer activity, as cancer cell membranes often share characteristics with bacterial membranes, such as a net negative charge. nih.gov

Table 4: Effect of β-Naphthylalanine (Nal) on Antimicrobial Activity of Peptide S1

PeptideModificationActivity Against Bacteria in High-Salt Conditions
S1 Parent peptideActivity is diminished. nih.gov
Nal2-S1 Addition of two Nal residuesDemonstrates promising activity. nih.gov
K4R2-Nal2-S1 Addition of Nal and positively charged residuesDemonstrates promising activity and better salt resistance. nih.gov

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering molecular cargo, such as drugs or proteins, into the cell's interior. mdpi.com The design of effective CPPs often involves a balance of cationic charge and hydrophobicity to promote interaction with the cell membrane. The incorporation of hydrophobic, unnatural amino acids is a common strategy to enhance a peptide's ability to perturb and traverse the lipid bilayer.

Table 5: Use of Naphthylalanine in Peptides for Intracellular Applications

Application AreaRole of NaphthylalanineExample Research Finding
Cell-Penetrating Peptides Increases hydrophobicity to enhance membrane interaction.L-2-naphthylalanine is a component listed in sequences of cell-penetrating peptides. lifetein.com
Drug Delivery Systems Drives self-assembly of peptide conjugates into nanostructures through π-stacking interactions. nih.govFmoc-peptide conjugates, including those with naphthylalanine derivatives, form hydrogels that can be used for the slow release of model dyes. nih.gov

The precise shape, size, and chemical nature of a ligand determine its affinity and selectivity for a biological receptor. Using this compound to introduce a naphthylalanine residue into a peptide ligand provides a powerful tool for modulating these properties. The steric bulk of the naphthyl group can be used to probe the binding pocket of a receptor, either by creating favorable interactions or by preventing the ligand from adopting a conformation required for receptor activation, thereby creating an antagonist.

This principle has been applied to the design of selective ligands for melanocortin receptors (MCRs), which are involved in various physiological functions. In a study aimed at developing ligands with high selectivity for the human melanocortin-3 receptor (hMC3R), researchers synthesized analogs of α-Melanocyte-Stimulating Hormone (α-MSH). nih.gov By incorporating the unnatural amino acid D-2'-naphthylalanine (D-Nal(2')) and introducing conformationally constrained linkers, they were able to create peptide analogs with significantly altered receptor selectivity profiles compared to the parent hormone. nih.gov This demonstrates how the unique structural features of naphthylalanine can be exploited to fine-tune the interaction between a peptide ligand and its target receptor, a fundamental goal in rational drug design.

Table 6: Use of D-2'-Naphthylalanine (D-Nal(2')) in Designing Selective Melanocortin Receptor Ligands

Peptide SeriesKey ModificationGoal of Modification
Cyclic α-MSH Analogs Introduction of D-Nal(2') in the peptide backbone. nih.govTo achieve higher receptor selectivity for the human melanocortin-3 receptor (hMC3R) over other melanocortin receptor subtypes. nih.gov
Introduction of conformationally constrained linkers. nih.gov

Advanced Materials and Nanomaterials Research

The unique molecular architecture of this compound, combining the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group with the extended π-system of the naphthyl side chain, makes it a compound of significant interest in materials science. This interest primarily lies in its capacity for molecular self-assembly, a process that drives the formation of ordered nanostructures and functional biomaterials such as hydrogels.

The self-assembly of Fmoc-amino acids, including those with aromatic side chains, is a well-documented phenomenon leading to the formation of various nanostructures. The primary driving forces behind this assembly are non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. beilstein-journals.orgnih.gov

The Fmoc group plays a crucial role in initiating self-assembly through π-π stacking interactions between the fluorenyl rings. nih.govnih.gov This initial aggregation is further stabilized by hydrogen bonds formed between the amino acid backbones, leading to the formation of β-sheet-like structures. nih.gov The aromatic side chain, in this case, the naphthyl group of 1-naphthylalanine, contributes to the stability and morphology of the resulting nanostructures through additional hydrophobic and π-π stacking interactions. nih.govlifetein.com

While specific studies detailing the hydrogelation of this compound are not extensively documented, the principles governing the self-assembly of other Fmoc-aromatic amino acids provide a strong basis for its expected behavior. The combination of the highly aromatic Fmoc group and the bulky naphthyl side chain would likely result in strong intermolecular interactions, favoring self-assembly and potentially leading to the formation of robust hydrogels.

Table 1: Key Intermolecular Forces in the Self-Assembly of Fmoc-Aromatic Amino Acids

Intermolecular ForceContributing Molecular MoietyRole in Self-Assembly
π-π Stacking Fmoc group, Naphthyl groupInitiation of aggregation, stabilization of the core structure.
Hydrogen Bonding Carboxylic acid and amide groupsFormation of β-sheet-like structures, directional growth of nanofibers.
Hydrophobic Interactions Naphthyl group, Fluorenyl groupSequestration from aqueous environment, stabilization of the assembled structure.

Peptides and amino acid derivatives can act as ligands for metal ions, with coordination occurring through backbone atoms and specific side chains. nih.gov The incorporation of aromatic amino acids into peptides can influence their metal-binding properties. While research specifically detailing the interaction of this compound with metal ions is limited, studies on similar Fmoc-peptide systems and metal-chelating peptides provide insights into its potential applications.

Fmoc-dipeptides have been shown to form metal-ion responsive hydrogels. For instance, the properties of hydrogels formed by Fmoc-His-Phe, Fmoc-His-Leu, and Fmoc-His-Val were modulated by the presence of divalent metal ions like Ni²⁺, Co²⁺, and Cu²⁺. nih.gov Furthermore, some Fmoc-amino acids have been observed to form hydrogels only upon coordination with Ag⁺. nih.gov These findings suggest that the self-assembled structures of this compound could potentially interact with and be influenced by metal ions.

Development of Molecular Probes and Biosensors

The intrinsic photophysical properties of the naphthyl group make this compound a valuable building block for the development of fluorescent probes and biosensors.

Naphthylalanine is an intrinsically fluorescent amino acid, a property conferred by the extended π-conjugated system of the naphthalene ring. lifetein.com This makes it a useful probe for studying peptide conformation and interactions in biological systems. nih.gov When incorporated into a peptide, the fluorescence of the naphthylalanine residue can be sensitive to its local environment, providing information on solvent polarity, binding events, and conformational changes. nih.gov

The D-enantiomer of naphthylalanine, in particular, has been shown to serve as an effective fluorescent probe in studies of melanocortin peptides, exhibiting a long excited-state lifetime that allows for clear distinction from other fluorophores like tryptophan. nih.gov The incorporation of the Fmoc group, which also possesses fluorescent properties, can further modulate the photophysical characteristics of the molecule, potentially leading to applications in FRET (Förster Resonance Energy Transfer) based sensors. nbinno.com The unique fluorescent properties of peptides containing Fmoc-D-beta-naphthylalanine make them suitable for use in diagnostic tools and imaging agents. nbinno.com

Table 2: Spectroscopic Properties of Naphthylalanine for Probe Development

PropertyDescriptionApplication in Probes
Intrinsic Fluorescence Emission of light upon excitation due to the naphthalene ring.Allows for the tracking and monitoring of peptides in biological systems.
Environmental Sensitivity Fluorescence properties (intensity, wavelength) change with the local environment (e.g., polarity).Enables the study of peptide folding, binding, and membrane interactions.
Long Excited-State Lifetime The excited state persists for a longer duration compared to some other natural fluorophores.Facilitates time-resolved fluorescence studies and differentiation from other fluorescent species.

The synthesis of peptide libraries is a powerful tool for discovering peptides with specific functions, including high affinity and selectivity for metal ions. This compound can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. lifetein.comnbinno.com

While naphthylalanine itself is not a primary metal-binding residue, its inclusion in a peptide library can introduce structural diversity. The bulky and hydrophobic nature of the naphthyl group can influence the peptide's secondary structure and the spatial arrangement of other, potentially metal-coordinating, side chains. This can lead to the identification of peptides with novel metal-binding capabilities.

Furthermore, peptide-based fluorescent sensors for metal ions have been developed. These often consist of a metal-binding motif coupled to a fluorophore. mdpi.com Given the intrinsic fluorescence of naphthylalanine, it is conceivable to design peptide libraries where the fluorescence of a 1-naphthylalanine residue is modulated upon the binding of a metal ion to a nearby chelating site, forming the basis of a "turn-off" or "turn-on" fluorescent sensor. Naphthalene derivatives have been successfully used in the development of selective fluorescent sensors for metal ions such as Al³⁺. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies in Peptide Engineering

The incorporation of unnatural amino acids like 1-naphthylalanine is a key strategy in peptide engineering to probe and modulate the structure-activity relationships (SAR) of bioactive peptides. The unique steric and electronic properties of the 1-naphthylalanine side chain can provide valuable insights into the requirements for biological activity.

The replacement of natural aromatic amino acids, such as phenylalanine or tryptophan, with 1-naphthylalanine can have significant effects on peptide conformation and receptor binding. nih.gov The larger aromatic surface of the naphthyl group can enhance π-π stacking and hydrophobic interactions, potentially leading to increased binding affinity. lifetein.com However, the increased steric bulk can also lead to unfavorable interactions if the binding pocket is constrained.

Studies have shown that the stereochemistry (L- vs. D-enantiomer) and the isomeric form (1-naphthylalanine vs. 2-naphthylalanine) can drastically alter the conformation and biological activity of peptides. For example, in ascidiacyclamide analogues, the incorporation of D-1-naphthylalanine led to a more significant conformational change and higher cytotoxicity compared to its L-counterpart or the 2-naphthylalanine isomers. nih.gov In another study, geometric analysis of a β-hairpin peptide revealed that 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan, making it a suitable replacement for stabilizing this structural motif. nih.gov

The use of this compound in peptide synthesis allows for the systematic exploration of these structural modifications, contributing to a deeper understanding of peptide-receptor interactions and guiding the design of more potent and selective peptide therapeutics. chemimpex.comchemimpex.com

Table 3: Impact of 1-Naphthylalanine Incorporation on Peptide Properties

Peptide PropertyEffect of 1-Naphthylalanine SubstitutionRationale
Conformation Can induce significant changes in the peptide backbone and side-chain orientation.The bulky naphthyl group introduces steric constraints that can alter folding preferences. nih.gov
Hydrophobicity Increases the overall hydrophobicity of the peptide.The large, nonpolar naphthalene ring enhances hydrophobic character. lifetein.com
Receptor Binding Can either increase or decrease binding affinity, depending on the specific receptor.Enhanced aromatic interactions can improve binding, but steric clashes can be detrimental. researchgate.net
Biological Activity Can lead to significant changes in potency and selectivity.Altered conformation and receptor binding directly impact the peptide's biological function. nih.gov

Positional Scanning and Alanine Scanning with Naphthylalanine Analogues

Alanine scanning is a specific type of positional scanning where each non-alanine residue in a peptide is systematically replaced with alanine. wikipedia.orggenscript.com This method helps to identify "hot spots" or key residues that are critical for the peptide's interaction with its target, as the small, non-functional methyl side chain of alanine effectively removes the contribution of the original side chain without significantly altering the peptide's backbone conformation. wikipedia.orggenscript.commybiosource.com

The incorporation of 1-naphthylalanine into these scanning methodologies provides an additional layer of investigation. Due to its large aromatic side chain, 1-naphthylalanine can be used to probe steric and hydrophobic interactions at a specific position. lifetein.com It is often employed as a replacement for tryptophan to enhance peptide stability and investigate the role of aromatic interactions in peptide folding and binding. researchgate.net

Table 1: Comparison of Scanning Techniques

TechniqueDescriptionPurposeKey Features
Positional Scanning Systematically replaces a residue at a specific position with a variety of other amino acids (natural and unnatural).To determine the optimal amino acid for a particular position to enhance peptide activity.Broad exploration of side chain properties.
Alanine Scanning Systematically replaces each non-alanine residue with alanine.To identify key residues essential for peptide function and binding.Minimizes side chain interference to highlight backbone contributions and critical contacts.
Naphthylalanine Scanning A form of positional scanning where residues are replaced with 1-naphthylalanine.To probe the effects of a bulky, hydrophobic, and aromatic side chain on peptide activity and stability.Investigates steric tolerance and potential for enhanced hydrophobic or π-π stacking interactions.

Systematic Optimization of Peptide Activity and Selectivity

The systematic substitution of amino acids with 1-naphthylalanine in peptides has been shown to be an effective strategy for optimizing their biological activity and selectivity. The bulky naphthyl group can influence peptide conformation and its interaction with biological targets.

For instance, in the development of antimicrobial peptides (AMPs), the introduction of β-naphthylalanine has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria. A study on the Trp-rich peptide Pac-525 demonstrated that replacing tryptophan with D-β-naphthylalanine in its analogue, D-Nal-Pac-525, resulted in a peptide with strong antimicrobial and antifungal activities. nih.gov The bulky side chains of the three D-β-naphthylalanine residues were found to pack against the peptide backbone, contributing to an amphipathic structure that interacts strongly with and disrupts bacterial and fungal membranes. nih.gov

Furthermore, the strategic placement of 1-naphthylalanine can improve the selectivity of peptides. While enhancing antimicrobial activity, the incorporation of naphthylalanine can sometimes decrease cell selectivity. researchgate.net However, by carefully selecting the position of substitution, it is possible to balance enhanced potency with maintained or improved selectivity. This highlights the importance of a systematic, position-by-position scanning approach to identify the optimal placement of this unnatural amino acid.

Research on β-hairpin peptides has shown that 1-naphthylalanine can effectively mimic the geometric and stabilizing effects of tryptophan, a key residue in many peptide-protein interactions. nih.govresearchgate.net A direct comparison revealed that 1-naphthylalanine adopts a similar edge-to-face geometry as tryptophan, suggesting its utility in designing stable peptide mimetics for therapeutic applications. nih.gov

Table 2: Research Findings on Peptide Optimization with 1-Naphthylalanine

Peptide ClassModificationKey Findings
Antimicrobial Peptides (AMPs)Replacement of Tryptophan with D-β-naphthylalanineEnhanced activity against Gram-positive and Gram-negative bacteria and fungi. nih.gov
β-Hairpin PeptidesSubstitution of aromatic residues with 1-Naphthylalanine1-Naphthylalanine effectively mimics the stabilizing geometry of tryptophan. nih.govresearchgate.net
Cholecystokinin AnaloguesReplacement of Tryptophan with 1-Naphthylalanine or 2-NaphthylalanineDecreased potency, highlighting the need for careful assessment of substitutions. researchgate.net

These examples underscore the value of using this compound in systematic peptide optimization. By methodically scanning a peptide sequence with this unnatural amino acid, researchers can gain detailed insights into structure-activity relationships and rationally design peptides with improved therapeutic properties.

Analytical and Characterization Methodologies for Fmoc Dl 1 Naphthylalanine Containing Systems

Chromatographic Analysis

Chromatographic methods are indispensable for the separation and purification of Fmoc-DL-1-naphthylalanine and its derivatives, as well as for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Fmoc-protected amino acids, including this compound, and for monitoring the progress of peptide synthesis. The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

In a typical setup for purity analysis, a reversed-phase column, such as a Vydac C18, is used. cas.cz The separation is achieved by running a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid (TFA). cas.cz The Fmoc group's hydrophobicity leads to strong retention on reversed-phase columns, allowing for excellent separation from more polar impurities. Purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected, often by UV absorbance at a wavelength where the fluorenyl group or the naphthyl group absorbs strongly (e.g., 220 nm or 280 nm). cas.czaocs.org Commercial suppliers of high-quality Fmoc-amino acids routinely use HPLC to guarantee purities of ≥ 99%. merckmillipore.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Value Reference
Column Vydac 218TP54 (C18, 5 µm) cas.cz
Mobile Phase Methanol – 0.05% Trifluoroacetic Acid (7:3) cas.cz
Detection UV Absorbance cas.cz

| Analyte | Fmoc-DL-1-Nal-OH | cas.cz |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a racemic mixture of D and L enantiomers, chiral chromatography is essential for separating these stereoisomers. This is particularly crucial when synthesizing stereospecific peptides where only one enantiomer is desired. Two primary strategies are employed: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.

CSPs, such as those derived from macrocyclic antibiotics like ristocetin (B1679390) A, have demonstrated the ability to resolve the enantiomers of 3-(1-naphthyl)alanine. mst.edu Polysaccharide-derived CSPs (e.g., from amylose (B160209) or cellulose (B213188) derivatives) are also widely used for the enantiomeric separation of various chiral compounds. nih.gov

Alternatively, the amino group of DL-1-naphthylalanine can be reacted with an enantiomerically pure chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard HPLC. The chirality of naphthylalanine in a peptide hydrolysate can also be determined using chiral plates after hydrolysis. cas.cz

Table 2: Example of a Chiral Stationary Phase for Enantiomeric Resolution

Chiral Stationary Phase (CSP) Analyte Mode Key Interaction Reference
Ristocetin A DL-3-(1-Naphthyl)alanine Reversed-Phase Electrostatic, hydrogen bonding, steric interactions mst.edu

| D-Naphthylalanine Bonded Silica (B1680970) | 3,5-Dinitrobenzoyl derivatives of glycerols | Normal Phase | π-π interactions, hydrogen bonding | aocs.org |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structure, conformation, and molecular weight of this compound and the peptides it is part of.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For peptides containing 1-naphthylalanine, 2D NMR experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton resonances and determine spatial proximities between atoms. nih.gov

The Nuclear Overhauser Effect (NOE) is particularly important, as it provides information about through-space distances between protons that are close to each other (typically < 5 Å), which is used to calculate structural restraints. nih.gov By analyzing the pattern of NOEs, along with coupling constants, the conformational preferences of the peptide backbone and the orientation of the bulky naphthyl side chain can be determined. nih.govnih.gov Variable-temperature NMR studies can also provide insights into the flexibility of the molecule and the energy barriers between different conformations. unibas.itcopernicus.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides. units.it The far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds.

Peptides containing 1-naphthylalanine that adopt specific secondary structures, such as α-helices, exhibit characteristic CD spectra. nih.gov For instance, an α-helix typically shows strong positive bands near 190 nm and two negative bands at approximately 208 nm and 222 nm. pnas.org In contrast, a peptide with no defined structure will show a random coil spectrum. nih.gov It is important to note that the naphthyl chromophore itself can contribute to the CD signal in the 220 nm region, which can sometimes complicate the quantitative analysis of helical content. pnas.org

Table 3: Typical CD Spectral Features for Peptide Secondary Structures

Secondary Structure Positive Maxima (nm) Negative Maxima (nm) Reference
α-Helix ~192 ~208, ~222 pnas.org
β-Sheet ~195 ~218 units.it

| Random Coil | ~212 | ~198 | units.it |

Mass Spectrometry (MS) for Identity and Molecular Weight Determination

Mass Spectrometry (MS) is an essential analytical technique used to confirm the identity and determine the precise molecular weight of this compound and derived peptides. The method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Soft ionization techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used. For this compound (molecular formula C₂₈H₂₃NO₄, monoisotopic mass ~437.16 Da), mass spectrometry will typically detect the protonated molecular ion [M+H]⁺ at an m/z of approximately 438.2. cas.czuni.lu Adducts with sodium [M+Na]⁺ or other ions may also be observed. cas.czuni.lu This technique provides unambiguous confirmation of the molecular formula and is used to verify the successful synthesis of the target compound. cas.cz

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Fmoc-L-1-Naphthylalanine Adducts

Adduct Predicted m/z Reference
[M+H]⁺ 438.17000 uni.lu
[M+Na]⁺ 460.15194 uni.lu
[M+K]⁺ 476.12588 uni.lu

| [M-H]⁻ | 436.15544 | uni.lu |

UV-Vis Absorption Spectroscopy for Aromatic Interactions

UV-Vis absorption spectroscopy is a powerful non-destructive technique for investigating the aromatic π-stacking interactions that are characteristic of this compound systems. The fluorenyl group of the Fmoc moiety and the naphthyl side chain both possess distinct chromophores that absorb ultraviolet light. The self-assembly of peptides containing these groups, driven by hydrophobic and π-stacking interactions, can be monitored by observing changes in their UV-Vis spectra. nih.govacs.org

When these aromatic groups stack upon one another in an ordered fashion, as in the formation of β-sheet fibrils or other nanostructures, their electronic interactions lead to deviations from the absorbance of the monomeric species. acs.org This phenomenon, known as hypochromism (a decrease in absorbance intensity) or hyperchromism (an increase in absorbance intensity), along with potential shifts in the wavelength of maximum absorbance (λmax), provides evidence of aggregation and the formation of specific stacking arrangements, such as H- or J-aggregates. nih.gov For instance, studies on the self-assembly of other Fmoc-conjugated peptides have successfully used UV-Vis spectroscopy to characterize the formation of fibrils and hydrogels. acs.org By monitoring the absorbance spectra of this compound under various conditions (e.g., concentration, pH, solvent), researchers can infer the extent and nature of aromatic interactions driving supramolecular assembly. researchgate.net

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic-resolution structure of molecules, including peptides and proteins containing non-canonical amino acids like 1-naphthylalanine. nih.govspringernature.com This technique provides precise data on bond lengths, bond angles, and the exact spatial arrangement of atoms, which is crucial for understanding how the this compound residue influences peptide conformation and intermolecular interactions.

For systems containing this compound, crystallography can unambiguously reveal the geometry of the aromatic interactions. Research on β-hairpin peptides has shown that the 1-naphthylalanine side chain, similar to tryptophan, preferentially adopts an edge-to-face stacking geometry, a key stabilizing interaction. nih.gov Obtaining a crystal structure of a peptide with an this compound residue would allow for the direct visualization of this and other interactions, such as hydrogen bonding and van der Waals contacts, within the crystal lattice. This high-resolution structural information is invaluable for validating computational models and designing new molecules with specific conformational properties. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for exploring the conformational landscape and interaction dynamics of complex systems like those containing this compound. These methods complement experimental techniques by providing insights at a level of detail that is often difficult to achieve through empirical observation alone. For example, computational modeling has been used in conjunction with 2D-NMR spectroscopy to determine the solution conformation of synthetic oligomers that include Fmoc-L-1-naphthylalanine. pitt.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe conformational changes, binding events, and self-assembly processes. mdpi.comnih.gov For a peptide containing this compound, MD simulations can track the movement of the peptide backbone and the orientation of the bulky aromatic side chains in an aqueous environment or interacting with a biological target like a membrane or protein. rsc.org

These simulations can reveal the stability of secondary structures, such as β-turns or helices, and elucidate the role of the naphthyl and fluorenyl groups in stabilizing these folds through hydrophobic collapse and aromatic stacking. nih.gov Studies on compstatin (B549462) peptides, for example, have used MD simulations to understand how non-natural amino acids, including 1-naphthylalanine, contribute to the peptide's interaction with its protein target. acs.org

Table 1: Common Software and Force Fields for MD Simulations

Simulation Software Common Force Fields Application Context
GROMACS AMBER, GROMOS Protein dynamics, ligand binding mdpi.com
AMBER AMBER, GAFF2 Protein-nucleic acid complexes, small molecules nih.govarxiv.org
CHARMM CHARMM Biomolecular simulations, parameter development nih.govrsc.org

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a peptide containing this compound) when bound to a second molecule (the receptor, e.g., a protein or enzyme). nih.gov This method is central to structure-based drug design. nih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and using a scoring function to estimate the strength of the interaction, or binding affinity. nih.govnih.gov

In studies of opioid receptor modulators, peptides containing the related 2-naphthylalanine were docked into receptor models. nih.gov The analysis focused on identifying favorable aromatic interactions (e.g., with tryptophan residues in the binding pocket) and potential steric clashes that would hinder binding. nih.gov Similar docking studies with this compound could be used to screen for potential biological targets and to generate hypotheses about its binding mode. Following docking, more rigorous methods can be employed to predict binding affinity, with recent approaches leveraging machine learning and neural network potentials for greater accuracy. arxiv.orgnih.gov

Table 2: Example Findings from a Hypothetical Docking Study

Ligand Receptor Key Interaction Predicted Outcome
Peptide with 1-Nal Protein X (Active Site) Aromatic stacking between 1-Nal and Receptor Trp-284 Favorable binding, potential for agonism

Force Field Development and Parameterization

A significant challenge in the computational modeling of non-canonical amino acids is the lack of accurate parameters within standard molecular mechanics force fields like AMBER, CHARMM, or OPLS. nih.govrsc.org A force field is the set of functions and parameters used to calculate the potential energy of a system of atoms. rsc.org To accurately simulate a molecule like this compound, specific parameters for its unique chemical moieties must be developed.

The process of parameterization involves using high-level quantum mechanics (QM) calculations to determine the molecule's properties, such as its optimal geometry, charge distribution, and the energy barriers for bond rotation. rsc.org These QM-derived data are then used as a target to which the classical force field parameters (e.g., bond-stretching constants, angle-bending constants, torsional parameters, and partial atomic charges) are fitted. rsc.org This ensures that the molecular mechanics model can faithfully reproduce the fundamental quantum mechanical behavior of the molecule, which is essential for conducting meaningful and predictive MD simulations and docking studies. rsc.orgtsukuba.ac.jp The development of such parameters for lantibiotics, which also contain unusual residues, serves as a clear methodological precedent. rsc.org

Future Directions and Emerging Research Avenues

Integration of Fmoc-DL-1-Naphthylalanine in Multi-Component Systems

A significant future direction lies in the integration of this compound into multi-component systems, particularly through co-assembly with other molecules to create functional hydrogels and nanomaterials. nih.gov The self-assembly of Fmoc-amino acids is a well-established phenomenon for creating ordered structures, and the bulky aromatic groups of this compound make it a potent candidate for driving the formation of these materials. nih.govacs.org

Research has shown that co-assembling different Fmoc-amino acids can yield hydrogels with tunable properties. nih.govnih.gov For instance, combining a hydrophobic component like this compound with a hydrophilic or charged Fmoc-amino acid, such as Fmoc-Lysine or Fmoc-Arginine, could create amphiphilic conditions conducive to hydrogel formation. nih.govresearchgate.net These systems can form intricate nanofibrillar networks that entrap large amounts of water, creating materials suitable for 3D cell culture and regenerative medicine. nih.govdiva-portal.org The resulting hydrogel's mechanical properties, such as stiffness and viscoelasticity, can be precisely controlled by the ratio of the co-assembling components. nih.govnih.gov

Furthermore, the incorporation of bioactive peptide sequences, such as the cell-adhesion motif RGD (Arginine-Glycine-Aspartic acid), into a hydrogel matrix co-assembled with this compound could produce scaffolds that actively promote cell adhesion and proliferation. nih.gov The release of therapeutic agents or model drugs from these gels has also been demonstrated, highlighting their potential as controlled-release delivery vehicles. nih.govacs.orgmdpi.com

Co-Assembling Component Potential System Anticipated Function/Property Driving Interactions
Fmoc-Lysine (Fmoc-K) Binary HydrogelTunable gel stiffness, pH-responsiveHydrophobic, π-π Stacking, Electrostatic nih.govnih.gov
Fmoc-RGD Peptide Bioactive ScaffoldEnhanced cell adhesion for 3D cultureHydrophobic, Hydrogen Bonding, Specific cell-integrin binding nih.gov
Pyrene Ammonium Salt Fluorescent NanofibrilsGel network with spectroscopic probeπ-π Stacking, Electrostatic nih.gov
Fmoc-Phenylalanine (Fmoc-F) Composite HydrogelHighly rigid gel with high storage modulusHydrophobic, π-π Stacking nih.gov

Exploration of Novel Bio-Orthogonal Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. ru.nl While this compound itself is not inherently reactive in a bio-orthogonal manner, its scaffold presents a prime opportunity for modification. Future research will likely focus on synthesizing derivatives of this compound that incorporate chemical handles for "click chemistry," a class of highly efficient and specific bio-orthogonal reactions. ru.nliris-biotech.de

The most common form of click chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), involves the reaction between an azide (B81097) and an alkyne. iris-biotech.de By synthesizing a version of 1-naphthylalanine that contains either an azide or an alkyne functional group before the Fmoc protection step, researchers could create a versatile building block. This modified this compound derivative could then be incorporated into a peptide and subsequently "clicked" onto other molecules, surfaces, or drug delivery systems that bear the complementary functional group. iris-biotech.deacs.org

This strategy would enable the precise, covalent attachment of peptides containing the bulky naphthylalanine residue to nanoparticles for targeted drug delivery, or to surfaces for the creation of biosensors. The bio-orthogonal nature of the reaction ensures that the conjugation is highly specific and occurs only where intended, a critical feature for developing complex therapeutic and diagnostic tools. ru.nlacs.org

Bio-Orthogonal Reaction Required Functional Group Potential Application for this compound Derivative
Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal AlkyneCovalent linking of peptides to drug-loaded nanoparticles. iris-biotech.de
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., BCN)Attaching imaging agents to peptides for in-vivo tracking without a toxic copper catalyst. ru.nl
Inverse electron-demand Diels-Alder (iEDDA) Tetrazine, Strained Alkene/AlkyneRapid and specific labeling of cell-surface proteins. ru.nl
Photoinduced Hydrothiolation Alkyne, ThiolSite-specific modification and cross-linking of proteins or hydrogels. iris-biotech.de

Advanced Rational Design Strategies for Enhanced Functionality

Rational design, supported by computational tools, offers a powerful pathway to developing peptides with novel or enhanced functions. frontiersin.orgnih.gov By using molecular dynamics simulations and predictive algorithms, researchers can design peptide sequences that incorporate this compound to achieve specific goals, such as antimicrobial activity or the inhibition of protein-protein interactions. frontiersin.orgfrontiersin.org

The design process often involves a bottom-up approach where the chemical properties of individual amino acids are leveraged. frontiersin.org The large, hydrophobic naphthyl group of this compound can be used to enhance binding in hydrophobic pockets of target proteins or to drive the self-assembly of peptides into nanostructures. acs.org For example, a rational design approach was used to create short antimicrobial peptides by combining Fmoc-protection with basic amino acids like arginine; the Fmoc group contributed to self-assembly into a hydrogel, which could act as a localized antimicrobial depot. frontiersin.org

Computational docking simulations can predict how peptides containing 1-naphthylalanine will interact with therapeutic targets, such as the PD-1/PD-L1 immune checkpoint. nih.gov By optimizing the peptide sequence to maximize binding affinity and specificity, novel peptide-based therapeutics can be developed. nih.govacs.org Molecular dynamics simulations can further assess the stability of these peptide-protein complexes, providing crucial insights before undertaking costly and time-consuming synthesis and experimental validation. frontiersin.org This in-silico approach accelerates the discovery process, allowing for the rapid screening of numerous peptide candidates to identify those with the highest potential for enhanced functionality. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-DL-1-naphthylalanine, and how can its purity be validated?

  • Methodology:

  • Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The DL-1-naphthylalanine residue is incorporated via coupling reagents like HBTU/HOBt in DMF. Monitor reaction completion with Kaiser tests.
  • Purity Validation: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (LC-MS) to confirm molecular weight and detect impurities (e.g., dipeptide derivatives or chiral isomers) .
  • Chiral Analysis: Chiral HPLC or capillary electrophoresis (CE) can distinguish D/L enantiomers .

Q. How should researchers handle racemization risks during this compound incorporation into peptides?

  • Methodology:

  • Optimize Coupling Conditions: Use low-basicity activators (e.g., COMU) and minimize exposure to basic environments during deprotection.
  • Monitor Racemization: Analyze post-synthesis products via chiral HPLC or circular dichroism (CD) spectroscopy. Racemization rates >5% require protocol adjustments (e.g., shorter deprotection times with 20% piperidine in DMF) .

Advanced Research Questions

Q. What strategies mitigate side reactions during Fmoc deprotection of DL-1-naphthylalanine in complex peptide sequences?

  • Methodology:

  • Alternative Deprotection Agents: Replace piperidine with milder bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) in ionic liquids to reduce β-elimination or aspartimide formation .
  • Side Reaction Analysis: Use tandem mass spectrometry (MS/MS) to identify byproducts (e.g., truncated peptides or succinimide intermediates). Adjust solvent polarity (e.g., DMF/DMSO mixtures) to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in coupling efficiency data for this compound across different peptide backbones?

  • Methodology:

  • Systematic Screening: Compare coupling yields using activators (e.g., PyBOP vs. HATU) and solvents (DMF vs. NMP) under identical conditions.
  • Steric Hindrance Modeling: Apply molecular dynamics (MD) simulations to predict steric clashes between the naphthyl group and adjacent residues. Validate with NMR-based conformational analysis .
  • Statistical Analysis: Use ANOVA to assess variability in coupling efficiency across peptide sequences, accounting for backbone flexibility and side-chain interactions .

Q. What are the implications of β-Ala contamination in this compound batches, and how is it quantified?

  • Methodology:

  • Detection: Perform LC-MS/MS with selective ion monitoring (SIM) for β-Ala-Fmoc (m/z 296.1). Compare retention times against synthetic standards.
  • Quantification: Use calibration curves from spiked samples. Contamination >0.5% necessitates repurification via preparative HPLC with ion-pairing reagents (e.g., TFA) .

Methodological Considerations

Q. How to design experiments assessing the conformational impact of DL-1-naphthylalanine in peptide structures?

  • Methodology:

  • Spectroscopic Techniques: Combine NMR (NOESY for proximity mapping) and FTIR to analyze backbone dihedral angles and naphthyl stacking interactions.
  • Computational Validation: Use Rosetta or GROMACS for energy minimization and docking studies to correlate experimental data with predicted conformations .

Q. What statistical frameworks are appropriate for analyzing discrepancies in bioactivity data of peptides containing DL-1-naphthylalanine?

  • Methodology:

  • Multivariate Regression: Account for variables like peptide solubility, aggregation propensity, and residue stereochemistry.
  • Bayesian Meta-Analysis: Pool data from multiple studies to identify trends in IC50/EC50 values, adjusting for batch-to-batch variability in amino acid purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.